molecular formula C20H18F3N3O B8493984 Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-

Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-

Cat. No. B8493984
M. Wt: 373.4 g/mol
InChI Key: CIXCROVXYZIOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Piperazine,1-(1h-indol-7-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

1H-indol-7-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H18F3N3O/c21-20(22,23)15-4-2-5-16(13-15)25-9-11-26(12-10-25)19(27)17-6-1-3-14-7-8-24-18(14)17/h1-8,13,24H,9-12H2

InChI Key

CIXCROVXYZIOBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC4=C3NC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cooled solution of indole 7-carboxylic acid (3.22 g; 0.02 moles) in 30ml dimethylformamide was added N,N'-carbonyldiimidazole (3.24 g; 0.02 moles). After 45 minutes, a solution of 4-(3-(trifluoromethyl)phenyl)piperazine (5.76 g; 0.025 moles) in 10 ml DMFwas added. This was stirred for 18 hours at ambient temperature. The solvent was then concentrated off and the resulting oil was partitioned between ethyl acetate and water. The aqueous was extracted twice with ethyl acetate and the organics were washed with water and dried (saturatedNaCl, MgSO4). The desired amine was purified via flash chromatography (10% ethyl acetate/dichloromethane), to give 5.6 g (77%) of a solid, m.p. 147°-151° C. The solid was recrystallized from methanol to give 3.14 g (43%) of 1-(1H-indol-7-ylcarbonyl)-4-[3(trifuoromethyl)phenyl]piperazine, m.p. 149°-151° C.
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3.22 g
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N,N'-carbonyldiimidazole
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3.24 g
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30 mL
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5.76 g
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Yield
77%

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